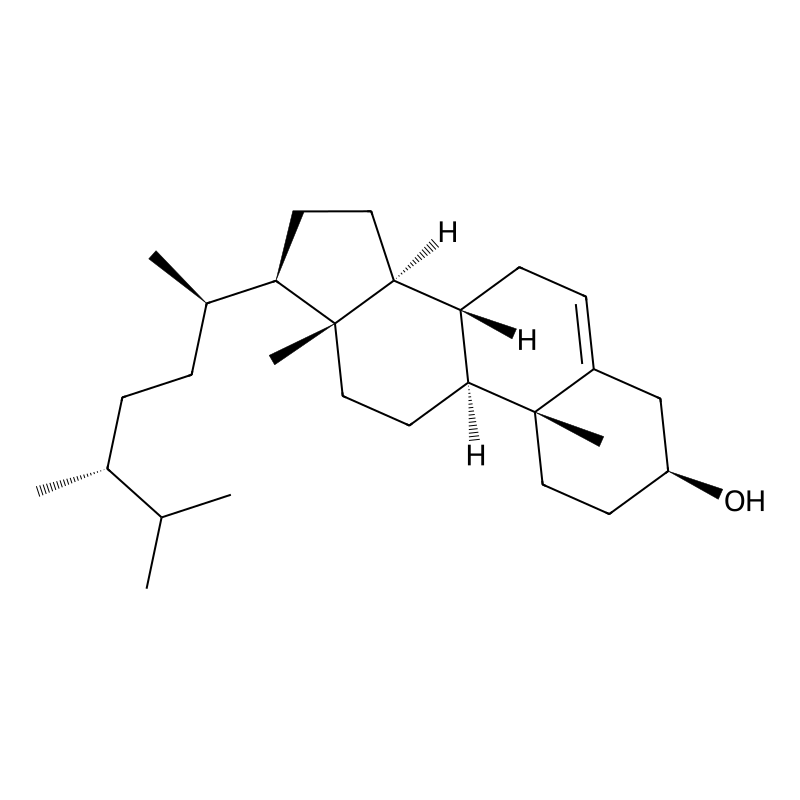

campesterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chemopreventive agent

Phytosterols, including campesterol, have been reported to have chemopreventive effects . .

Anti-inflammatory agent

Phytosterols have anti-inflammatory properties . They could potentially be used in the treatment or prevention of diseases associated with inflammation.

Antioxidant

Phytosterols also have antioxidant properties . They can help protect the body’s cells against damage from free radicals.

Antidiabetic agent

A study reported a decrease in blood glucose levels in mice fed with 0.3% 5-campestenone, a derivative of campesterol, after eight weeks .

Antiatherosclerotic agent

Phytosterols have been reported to have antiatherosclerotic effects . They are mainly employed in functional food products designed to counteract cardiovascular disorders by lowering levels of ‘bad’ cholesterol .

Hepatoprotective agent

Phytosterols have hepatoprotective properties . They could potentially be used in the treatment or prevention of liver diseases.

Precursor of Anabolic Steroid Boldenone

Campesterol can serve as a precursor to a wide range of steroid hormones due to its structural similarity to cholesterol. Anabolic steroids like testosterone and boldenone are among the compounds that can be biosynthesized from either cholesterol or phytosterols like campesterol through a process called steroidogenesis .

Osteoarthritis Treatment

Campesterol is offered to people with osteoarthritis characterized by mild inflammation, cartilage destruction, and joint pain. It could be beneficial for other inflammatory conditions such as fibromyalgia, allergies, and sinusitis .

Lowering Blood Cholesterol

Phytosterol-enriched bread with or without curcumin has the potential to lower blood cholesterol .

Poultry Feed

Phytosterols, including campesterol, are used in poultry feed .

Food Additive

Campesterol is one of the ingredients for E number E499 . It is used as a food additive in many vegetables, fruits, nuts, and seeds .

Bioengineering

A number of new genetic strains are currently being engineered with the goal of producing varieties high in campesterol and other plant sterols .

Dandelion Coffee

Campesterol is also found in dandelion coffee .

Increased Lipid Content

There is research on increasing campesterol synthesis by improving lipid content in engineered Yarrowia lipolytica .

Campesterol is a phytosterol, a type of plant-derived sterol that shares a similar chemical structure with cholesterol. It is classified as a 24-methylsterol, characterized by a hydroxyl group at the C-3 position of its steroid skeleton. The molecular formula for campesterol is , with a molecular weight of approximately 400.69 g/mol . Campesterol is naturally found in various plant sources, including vegetables, fruits, nuts, and seeds, albeit in low concentrations. Common sources include canola oil, corn oil, bananas, and pomegranates, where it can be present at levels ranging from 1 to 100 mg per 100 g of the edible portion .

- Campesterol's cholesterol-lowering effect is attributed to its structural similarity to cholesterol. In the small intestine, campesterol competes with dietary cholesterol for absorption sites, leading to reduced cholesterol uptake [].

- Additionally, campesterol might decrease the production of cholesterol in the liver by regulating specific genes involved in cholesterol metabolism [].

- Campesterol is generally considered safe for consumption in recommended amounts found in food sources [].

- High doses of campesterol supplements might have side effects like digestive issues and muscle aches, but more research is needed [].

- Campesterol does not exhibit significant flammability or reactivity hazards [].

The biosynthesis of campesterol occurs primarily through the mevalonate pathway, which begins with acetyl-CoA and progresses through several intermediate compounds like mevalonic acid before leading to squalene and ultimately campesterol . In laboratory settings, campesterol can also be synthesized from cholesterol or other phytosterols through chemical modifications such as hydrogenation or esterification.

Campesterol has several applications across different fields:

- Nutraceuticals: Due to its cholesterol-lowering effects, campesterol is often incorporated into dietary supplements aimed at improving heart health.

- Pharmaceuticals: Its derivatives are being explored for their potential antibacterial properties.

- Food Industry: Campesterol is used as an additive (E499) in food products due to its emulsifying properties .

- Agriculture: Genetic engineering efforts are underway to develop crop varieties rich in campesterol and other beneficial phytosterols .

Recent studies have employed molecular docking simulations to investigate the interactions of campesterol derivatives with target proteins associated with bacterial infections. These studies aim to elucidate the binding affinities and mechanisms through which these compounds exert their antibacterial effects . Such research highlights the potential for developing new antimicrobial agents based on campesterol's structure.

Campesterol shares structural similarities with several other phytosterols and sterols. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Beta-Sitosterol | Similar backbone | More abundant in plant oils; known for similar lipid-lowering effects. |

| Stigmasterol | Similar backbone | Has a double bond at C-22; used in traditional medicine. |

| Cholesterol | Similar backbone | Animal sterol; crucial for cell membrane integrity but associated with cardiovascular diseases when elevated. |

| 24-Methylcholesterol | Similar backbone | Precursor in the biosynthesis of other sterols; found in certain plants. |

| Brassicasterol | Similar backbone | Found mainly in cruciferous vegetables; has unique biological activities related to plant growth regulation. |

Campesterol's uniqueness lies in its specific methyl group at C-24 and its role as a precursor for anabolic steroids, which differentiates it from other phytosterols that may not share this characteristic or biological function .

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Forms

Campesterol possesses the systematic International Union of Pure and Applied Chemistry nomenclature as (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol [1]. Alternative International Union of Pure and Applied Chemistry names include (24R)-ergost-5-en-3β-ol and (3β,24R)-ergost-5-en-3-ol [2] [3]. The molecular formula is C₂₈H₄₈O with a molecular weight of 400.69 grams per mole [1] [2] [3].

The compound exhibits multiple synonymous nomenclatures reflecting its structural characteristics. These include campesterin, 24-methylcholesterol, and Δ⁵-24-isoergosten-3β-ol [3] [4]. The Chemical Abstracts Service registry number is 474-62-4 [1] [2] [3].

Campesterol exists as a single predominant stereoisomeric form characterized by the 24R configuration at carbon-24, distinguishing it from other phytosterols [5]. The 24R stereochemistry indicates that the methyl group at position 24 assumes the rectus configuration when viewed according to Cahn-Ingold-Prelog priority rules [6]. This stereochemical specification is crucial for distinguishing campesterol from its potential 24S epimer, though the 24S form is not naturally occurring in significant quantities [6].

The sterol framework contains nine defined stereocenters with established absolute configurations [2]. The tetracyclic cyclopentanophenanthrene core maintains trans ring junctions, while the side chain at carbon-17 extends with β stereochemistry relative to the steroid ring system [7]. The hydroxyl group at carbon-3 adopts the β-orientation, positioning it above the plane of the steroid ring system [7].

Crystalline Structure and Conformational Analysis

Campesterol exhibits polymorphic behavior characteristic of sterol compounds, though detailed crystallographic studies remain limited compared to related sterols such as cholesterol [8] [9]. The compound forms crystalline structures through hydrogen bonding networks involving the hydroxyl group at carbon-3 and van der Waals interactions between the hydrophobic steroid frameworks [10].

The crystal engineering of phytosterols, including campesterol, has been investigated in the context of nutraceutical applications [11]. Campesterol participates in the formation of cocrystal solid solutions with β-sitosterol and stigmasterol, demonstrating its ability to adopt various crystalline arrangements depending on the presence of other phytosterols [11]. These multicomponent crystal systems represent a unique aspect of campesterol's solid-state behavior.

Conformational analysis of campesterol reveals significant flexibility in the side chain region while the steroid core remains relatively rigid [12]. The side chain at carbon-17 can adopt multiple conformations through rotation around the carbon-carbon bonds, particularly affecting the positioning of the terminal isopropyl group [12]. The preferred conformations are influenced by intramolecular interactions and crystal packing forces in the solid state.

The cyclopentanophenanthrene ring system maintains the chair-chair-chair-envelope conformations typical of steroid compounds [13]. The A and C rings adopt chair conformations, while the B ring also maintains a chair conformation. The D ring typically exhibits an envelope conformation with carbon-14 as the flap position [13].

X-ray crystallographic studies of related sterols provide insight into the expected structural parameters for campesterol [14]. The steroid ring system exhibits standard bond lengths and angles consistent with the established steroid framework. The carbon-carbon double bond between carbons 5 and 6 introduces planarity in this region of the molecule, affecting the overall molecular geometry [15].

Thermodynamic and Spectral Characteristics

Melting Point, Boiling Point, and Density

Campesterol demonstrates well-defined thermal properties that reflect its crystalline nature and molecular structure. The melting point ranges from 156 to 160 degrees Celsius, with most literature sources reporting values within this narrow range [4] [16] [17] [18]. The most frequently cited melting point is 157.5 degrees Celsius [19] [20]. These values indicate the substantial intermolecular forces present in the crystalline solid, primarily arising from hydrogen bonding and van der Waals interactions.

The boiling point of campesterol has been estimated at 463.29 degrees Celsius under standard atmospheric pressure, though this represents a rough estimate due to the compound's tendency to decompose before reaching its boiling point [4] [17]. An alternative estimate places the boiling point between 489.00 and 490.00 degrees Celsius at 760 millimeters of mercury [20]. The high boiling point reflects the substantial molecular weight and extensive intermolecular interactions characteristic of sterol compounds.

The density of campesterol has been determined as 0.98 ± 0.1 grams per cubic centimeter at 20 degrees Celsius and 760 torr [4] [17] [18]. This density value is consistent with other sterol compounds and reflects the compact packing of the tetracyclic steroid framework. The relatively low density compared to many organic compounds results from the presence of the bulky side chain and the three-dimensional nature of the steroid ring system.

Table 1: Fundamental Thermodynamic Properties of Campesterol

| Property | Value | Reference Conditions |

|---|---|---|

| Melting Point | 156-160°C | Standard Pressure |

| Boiling Point | 463.29°C (estimated) | 760 mmHg |

| Density | 0.98 ± 0.1 g/cm³ | 20°C, 760 Torr |

| Molecular Weight | 400.69 g/mol | - |

| Refractive Index | 1.5100 (estimated) | Standard Conditions |

Solubility in Organic Solvents and Polar Media

The solubility characteristics of campesterol reflect its amphiphilic nature, with a hydrophobic steroid framework and a single hydroxyl group providing limited hydrophilicity. The compound exhibits marked preferential solubility in organic solvents compared to polar media [16] [17].

Campesterol demonstrates excellent solubility in chloroform, which serves as the preferred solvent for analytical and preparative applications [16] [17] [18]. The compound is also readily soluble in other halogenated solvents and aromatic hydrocarbons such as benzene and toluene [16]. Ether represents another suitable solvent for campesterol dissolution [16].

In alcoholic solvents, campesterol shows variable solubility depending on the alcohol chain length and branching. The compound exhibits sparingly soluble behavior in methanol, requiring sonication for complete dissolution [17] [18]. Ethanol provides better solvation than methanol, though complete dissolution may require elevated temperatures [21] [22]. Higher alcohols such as butanol and isopropanol generally provide enhanced solubility compared to the lower alcohols [23].

The LogP value for campesterol has been estimated at 9.97, indicating extremely high hydrophobicity [18]. This high partition coefficient reflects the overwhelming contribution of the hydrophobic steroid framework relative to the single hydroxyl group. Water solubility is consequently extremely limited, with the compound being essentially insoluble in aqueous media under standard conditions [24] [22].

Table 2: Solubility Profile of Campesterol in Various Solvents

| Solvent Class | Representative Solvents | Solubility Characteristics |

|---|---|---|

| Halogenated | Chloroform, Dichloromethane | Readily Soluble |

| Aromatic | Benzene, Toluene | Readily Soluble |

| Alcohols | Methanol, Ethanol | Sparingly to Moderately Soluble |

| Ethers | Diethyl Ether, THF | Readily Soluble |

| Polar Protic | Water | Practically Insoluble |

Spectroscopic Signatures (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of campesterol through characteristic chemical shifts and coupling patterns. Proton nuclear magnetic resonance analysis reveals distinctive signals that confirm the steroid framework and side chain structure [15].

The ¹H nuclear magnetic resonance spectrum of campesterol in deuterated chloroform exhibits several diagnostic signals [15]. The olefinic proton at carbon-6 appears as a multiplet at approximately δ 5.51 parts per million, confirming the presence of the Δ⁵ double bond characteristic of this sterol class [15]. The hydroxyl proton at carbon-3 produces a signal at δ 4.53 parts per million [15]. The methine proton adjacent to the hydroxyl group (H-3) appears as a multiplet at δ 3.53 parts per million [15].

The aliphatic region contains multiple overlapping signals corresponding to the steroid ring methylene and methine protons. Notable signals include methyl groups at various positions: δ 0.83 parts per million (H-18), δ 0.67 parts per million (H-19), δ 0.81 parts per million (H-21), δ 0.77 parts per million (C-26), δ 0.80 parts per million (H-27), and δ 0.66 parts per million (C-28) [15].

¹³C nuclear magnetic resonance spectroscopy provides complementary structural information through carbon chemical shifts [15]. The olefinic carbons appear at δ 145.43 parts per million (C-5) and δ 121.94 parts per million (C-6), confirming the double bond position [15]. The carbon bearing the hydroxyl group (C-3) resonates at δ 72.03 parts per million [15]. The remaining carbons appear in the aliphatic region with chemical shifts characteristic of their respective environments within the steroid framework [15].

Infrared spectroscopy reveals characteristic functional group absorptions [25]. The hydroxyl group produces a broad absorption band in the region of 3650-3400 wavenumbers per centimeter [25]. The carbon-hydrogen stretching vibrations of the aliphatic framework appear in the region of 2960-2850 wavenumbers per centimeter [25]. The carbon-carbon double bond stretch appears as a weaker absorption around 1680-1620 wavenumbers per centimeter [25].

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the steroid structure [26] [15]. Under electron impact ionization conditions, campesterol exhibits a molecular ion peak at mass-to-charge ratio 400, corresponding to the molecular weight [15]. Characteristic fragment ions appear at mass-to-charge ratios of 367, 316, 289, 255, 213, 173, 145, 109, 81, and 43, reflecting typical steroid fragmentation pathways [15].

Stability and Reactivity Under Environmental Conditions

Campesterol exhibits variable stability depending on environmental conditions, with particular sensitivity to oxidative processes and thermal stress. The compound demonstrates susceptibility to degradation under conditions involving elevated temperatures, oxygen exposure, and certain solvent environments [27] [28] [29].

Thermal stability studies reveal that campesterol undergoes significant degradation when exposed to elevated temperatures in the presence of oxygen [27] [29] [30]. At 180 degrees Celsius, campesterol shows higher susceptibility to thermal degradation compared to cholesterol but similar behavior to other phytosterols such as β-sitosterol [29] [30]. The degradation follows a logarithmic kinetic model with correlation coefficients ranging from 0.907 to 0.979 [29] [30].

Comparative thermal stability studies demonstrate that campesterol exhibits approximately 20 percent higher susceptibility to oxidation compared to β-sitosterol under identical experimental conditions [27]. This increased reactivity may result from structural differences affecting the accessibility of reactive sites or the stability of intermediate oxidation products [28]. After 360 minutes at 180 degrees Celsius, campesterol degradation reaches approximately 94.34 percent [29].

The oxidation of campesterol proceeds through multiple pathways, generating various oxidation products [28] [29]. The primary oxidation products include 7-ketocampesterol, 7α-hydroxycampesterol, 7β-hydroxycampesterol, 5,6β-epoxycampesterol, 5,6α-epoxycampesterol, and triol derivatives [29]. The 7-keto derivative represents the most abundant oxidation product throughout the degradation process [29].

Environmental factors significantly influence campesterol stability [31]. Photooxidation processes mediated by singlet oxygen contribute to sterol degradation in natural environments [31]. The compound shows susceptibility to both autoxidation and photooxidation pathways, with the relative importance of each pathway depending on specific environmental conditions [31].

The presence of unsaturated lipid matrices provides protective effects against campesterol degradation during thermal treatment [28]. This protective mechanism operates through competition for available oxygen and potential physical protection of the sterol molecules [28]. The kinetic constants for degradation decrease progressively with increasing unsaturation levels in the surrounding lipid environment [28].

Stability in different solvent systems varies considerably based on solvent polarity and reactivity [32] [33]. Storage under inert atmospheres and reduced temperatures significantly enhances stability [34]. The compound demonstrates enhanced stability when stored at 2-8 degrees Celsius under nitrogen or argon atmospheres [34].

Table 3: Environmental Stability Factors for Campesterol

| Environmental Condition | Stability Effect | Degradation Rate |

|---|---|---|

| Thermal Stress (180°C) | High Degradation | ~94% after 360 min |

| Oxygen Exposure | Moderate to High | Variable |

| Light Exposure | Moderate Degradation | Photooxidation dependent |

| Inert Atmosphere | Enhanced Stability | Minimal degradation |

| Low Temperature Storage | High Stability | <2% degradation |

Acetate and Mevalonate as Biosynthetic Substrates

The biosynthesis of campesterol follows the classical isoprenoid pathway, beginning with acetate as the fundamental building block [1] [2] [3]. The mevalonate pathway represents the primary route for converting acetyl-coenzyme A into the isoprenoid precursors necessary for sterol biosynthesis [2] [3]. This pathway comprises six sequential enzymatic steps that transform acetyl-coenzyme A into isopentenyl pyrophosphate, the basic five-carbon unit for all sterol structures [4] [5].

The initial step involves the condensation of two acetyl-coenzyme A molecules by acetyl-coenzyme A acetyltransferase to form acetoacetyl-coenzyme A [4] [5]. This intermediate subsequently undergoes condensation with a third acetyl-coenzyme A molecule via 3-hydroxy-3-methylglutaryl-coenzyme A synthase, yielding 3-hydroxy-3-methylglutaryl-coenzyme A [2] [3] [5]. The rate-limiting conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate by 3-hydroxy-3-methylglutaryl-coenzyme A reductase represents the committed step in sterol biosynthesis [2] [3] [6].

Research utilizing labeled acetate substrates has demonstrated that campesterol biosynthesis incorporates acetate units in a specific pattern consistent with the mevalonate pathway [7] [8] [9]. Studies with cultured cells of Amsonia elliptica using [1,2-13C2]acetate revealed that campesterol derives its carbon-26 and carbon-27 methyl groups from carbon-6 and carbon-2 of mevalonate, respectively [7] [8]. This isotopic labeling pattern confirms the stereochemical specificity of the reduction process and establishes the mevalonate pathway as the primary route for campesterol precursor formation [7] [8].

The mevalonate-derived isopentenyl pyrophosphate undergoes subsequent polymerization reactions leading to farnesyl pyrophosphate formation, which serves as the immediate precursor for squalene synthesis [2] [3]. The conversion of mevalonate to isopentenyl pyrophosphate requires three additional enzymatic steps: phosphorylation by mevalonate kinase, second phosphorylation by phosphomevalonate kinase, and decarboxylation-phosphorylation by mevalonate diphosphate decarboxylase [4] [5].

Role of S-Adenosylmethionine in Methylation

S-Adenosylmethionine serves as the universal methyl donor for the critical carbon-24 methylation reaction in campesterol biosynthesis [10] [11] [12]. The enzyme sterol 24-C-methyltransferase catalyzes the transfer of the methyl group from S-adenosylmethionine to the carbon-24 position of the sterol side chain, forming the characteristic 24-methyl substitution that distinguishes campesterol from cholesterol [10] [12] [13].

Investigations using cell-free yeast systems have demonstrated that S-adenosylmethionine functions more efficiently as a methyl donor compared to methionine in sterol methylation reactions [10]. The enzyme system requires adenosine triphosphate, manganese chloride, potassium carbonate, ascorbate, acetate, and glucose-6-phosphate for maximal activity when methionine serves as the methyl donor [10]. However, when S-adenosylmethionine directly provides the methyl group, adenosine triphosphate becomes dispensable, indicating the energetic advantage of the activated methyl donor [10].

The sterol 24-C-methyltransferase exhibits strict substrate specificity requirements, particularly regarding the carbon-3 polar group of the sterol substrate [14]. Studies with structural analogs have revealed that the enzyme requires a nucleophilic carbon-3 group capable of hydrogen bonding for proper substrate orientation and catalytic competence [14]. The enzyme recognizes lanosterol as the natural substrate, but the carbon-3 stereochemistry and electronic properties critically influence substrate binding affinity [14].

Research has established that the methylation reaction proceeds through an electrophilic alkylation mechanism, where the sterol substrate acts as a nucleophile attacking the activated methyl group of S-adenosylmethionine [12]. The reaction produces S-adenosylhomocysteine as a byproduct, and the enzyme requires glutathione as a cofactor [12]. Competitive inhibition studies using S-adenosylhomocysteine analogs have identified structural features essential for enzyme binding, including the adenosine moiety and the homocysteine sulfur atom [15] [11].

The enzymatic incorporation of the methyl group from S-adenosylmethionine involves the formation of a new carbon-carbon bond, representing the first documented instance of transmethylation resulting in carbon-carbon bond formation rather than carbon-nitrogen, carbon-sulfur, or carbon-oxygen bond formation [10] [16]. This methylation reaction creates the 24-methylsterol intermediates that undergo subsequent modifications to yield campesterol [10] [16].

Enzymatic Mechanisms in Sterol Side-Chain Elaboration

Sterol 24-C-Methyltransferase Activity

The sterol 24-C-methyltransferase enzyme family catalyzes the electrophilic alkylation of Δ24-sterols to generate diverse sterol side chain structures, with the carbon-3 moiety serving as the primary determinant for substrate recognition and binding [14] [12]. This enzyme belongs to the transferase family, specifically the one-carbon transferring methyltransferases, and operates under the systematic name S-adenosyl-L-methionine:zymosterol 24-C-methyltransferase [12].

The catalytic mechanism involves the transfer of a methyl group from S-adenosylmethionine to the carbon-24 position of sterol substrates, forming S-adenosylhomocysteine and the methylated sterol product [12]. The enzyme exhibits highest affinity for lanosterol among sterol substrates, followed by zymosterol and other Δ24-sterol intermediates [17]. Kinetic analysis has revealed that the enzyme demonstrates strict specificity for the saturation of double bonds at specific positions while showing inability to reduce double bonds at alternative locations [17].

Substrate specificity studies using lanosterol analogs with modifications at the carbon-3 position have demonstrated that specific structural features ensure catalytic competence [14]. The enzyme requires hydrogen bonding formation between active site residues and the nucleophilic carbon-3 group for proper substrate orientation in the activated complex [14]. Analogs lacking the appropriate stereochemistry or electronic properties at carbon-3 fail to achieve productive binding [14].

The enzyme employs glutathione as an essential cofactor and demonstrates sensitivity to inhibition by structural analogs of S-adenosylhomocysteine [15] [11] [12]. Competitive inhibition studies have identified sinefungin as the most potent inhibitor among tested compounds, capable of blocking sterol methylation both in vitro and in vivo [15] [11]. The inhibition mechanism involves competition with S-adenosylmethionine for binding to the active site, suggesting shared structural recognition elements [15] [11].

Double-Bond Isomerization and Reduction Steps

The conversion of 24-methylenecholesterol to campesterol involves critical double-bond modifications that determine the final stereochemical configuration of the sterol side chain [18] [19] [20]. Two distinct mechanisms have been identified for this conversion: a traditional two-step process involving double-bond isomerization followed by reduction, and a novel direct reduction pathway that bypasses the isomerization intermediate [18] [19].

The conventional mechanism proceeds through double-bond isomerization from Δ24(28) to Δ24(25), creating 24-methyldesmosterol as an intermediate [20] [21]. This isomerization follows a syn-SE2' mechanism with specific stereochemical requirements [20]. The subsequent reduction of the Δ24(25) double bond occurs through an anti-addition mechanism, determining whether campesterol or dihydrobrassicasterol forms as the final product [7] [21].

Isotopic labeling studies using [13C]- and [2H]-labeled substrates have elucidated the stereochemical course of these transformations [7] [20] [21]. The reduction process exhibits regiospecific and stereospecific characteristics, with the pro-S methyl group of the intermediate becoming the E-methyl group in the final products [20]. Nuclear magnetic resonance analysis of products formed from deuterium-labeled substrates has confirmed the retention patterns and elimination mechanisms operating during side chain elaboration [7] [20].

Alternative reduction mechanisms have been identified in specific plant species, particularly in Ajuga reptans, where the Δ24-sterol reductase enzyme catalyzes direct conversion of 24-methylenecholesterol to campesterol without passing through a Δ24(25) intermediate [18] [19]. This unique enzymatic mechanism proceeds with retention of the carbon-25 hydrogen, contrasting with the conventional pathway that involves hydrogen elimination [18] [19] [22].

The plant enzymes responsible for these transformations include Delta-7-sterol-C5-desaturase (DWF7/STE1), Delta-5,7-sterol-Delta-7-reductase (DWF5), and Delta-24-sterol-Delta-24-reductase (DWF1/DIM) [1] [23] [24]. These enzymes work sequentially to convert episterol through ergosta-5,7-dienol and 24-methylenecholesterol to campesterol [1] [23] [24]. The DWF1 enzyme demonstrates dual functionality, catalyzing both sterol C24-reductase activity and brassinosteroid C24-reductase activity [25].

Comparative Biosynthesis with Dihydrobrassicasterol

The biosynthetic relationship between campesterol and dihydrobrassicasterol represents a fascinating example of stereochemical control in natural product formation [7] [8] [9]. Both compounds share the molecular formula C28H48O and molecular weight of 400.68 Da, differing only in the stereochemical configuration at carbon-24 [7] [9]. This subtle structural difference results from distinct mechanistic pathways operating during the final reduction step of side chain elaboration [7] [21].

Dihydrobrassicasterol exhibits the 24β-methyl configuration (24S stereochemistry), contrasting with campesterol's 24α-methyl configuration (24R stereochemistry) [7] [9] [21]. Isotopic labeling experiments using [1,2-13C2]acetate have revealed distinct labeling patterns for the two methylcholesterols, indicating different biosynthetic origins for their carbon-26 and carbon-27 methyl groups [7] [26]. In campesterol, these methyl groups derive from carbon-6 and carbon-2 of mevalonate, respectively, while dihydrobrassicasterol shows the reverse pattern [7] [8].

The formation of both sterols proceeds through the common intermediate 24-methyldesmosterol, with the stereochemical outcome determined by the facial selectivity of the final reduction step [7] [21]. Nuclear magnetic resonance studies of products formed from [13C]-labeled 24-methyldesmosterol have confirmed that both reductions occur through an anti-addition mechanism [21]. The enzyme systems responsible for these reductions demonstrate remarkable stereospecificity, with some plant species producing predominantly campesterol while others generate mixtures of both epimers [18] [20].

Plant species distribution studies have revealed that campesterol enjoys wider distribution among higher plants compared to dihydrobrassicasterol [9] [27]. Certain plant species, such as Ajuga reptans, contain exclusively campesterol as their 24-methylcholesterol, lacking detectable levels of dihydrobrassicasterol [18]. This unique sterol profile correlates with the presence of specialized Δ24-sterol reductase enzymes that exhibit absolute stereoselectivity for campesterol formation [18] [19].

The biological significance of this stereochemical distinction extends beyond structural considerations to functional differences in membrane properties and biosynthetic utility [9] [27]. Campesterol serves as the committed precursor for brassinosteroid hormone biosynthesis, while dihydrobrassicasterol lacks this biosynthetic potential [23]. Comparative studies of oxidized derivatives have demonstrated differential cytotoxic effects between the two sterols, with campesterol-derived oxidation products showing distinct biological activities compared to dihydrobrassicasterol derivatives [27].

The enzymatic mechanisms governing the formation of these stereoisomers involve sophisticated molecular recognition systems that distinguish between nearly identical substrates [18] [20]. The Ajuga Δ24-sterol reductase represents a unique enzyme family capable of direct reduction without isomerization, producing campesterol as the sole product [18] [19]. In contrast, conventional plant Δ24-sterol reductases, such as those from Oryza sativa, generate mixtures of both stereoisomers through the traditional two-step mechanism [18] [20].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant

Other CAS

4651-51-8

Wikipedia

Fludiazepam

Use Classification

Dates

2. Gabay O, Sanchez C, Salvat C, Chevy F, Breton M, Nourissat G, Wolf C, Jacques C, Berenbaum F. Stigmasterol: a phytosterol with potential anti-osteoarthritic properties. Osteoarthritis Cartilage. 2010 Jan;18(1):106-16. doi: 10.1016/j.joca.2009.08.019. Epub 2009 Sep 15. PMID: 19786147.

3. Heggen E, Granlund L, Pedersen JI, Holme I, Ceglarek U, Thiery J, Kirkhus B, Tonstad S. Plant sterols from rapeseed and tall oils: effects on lipids, fat-soluble vitamins and plant sterol concentrations. Nutr Metab Cardiovasc Dis. 2010 May;20(4):258-65. doi: 10.1016/j.numecd.2009.04.001. Epub 2009 Sep 12. PMID: 19748247.

4. Calpe-Berdiel L, Escolà-Gil JC, Blanco-Vaca F. New insights into the molecular actions of plant sterols and stanols in cholesterol metabolism. Atherosclerosis. 2009 Mar;203(1):18-31. doi: 10.1016/j.atherosclerosis.2008.06.026. Epub 2008 Jul 6. PMID: 18692849.

5. Richelle M, Enslen M, Hager C, Groux M, Tavazzi I, Godin JP, Berger A, Métairon S, Quaile S, Piguet-Welsch C, Sagalowicz L, Green H, Fay LB. Both free and esterified plant sterols reduce cholesterol absorption and the bioavailability of beta-carotene and alpha-tocopherol in normocholesterolemic humans. Am J Clin Nutr. 2004 Jul;80(1):171-7. doi: 10.1093/ajcn/80.1.171. PMID: 15213045.